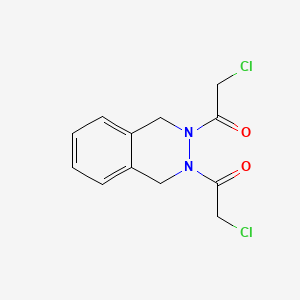
1,1'-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) is a chemical compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of two chloroethanone groups attached to a dihydrophthalazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) typically involves the reaction of piperazine with two mole equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.
化学反応の分析
Types of Reactions
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The chloroethanone groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization, forming cyclic structures with potential biological activity.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane.
Catalysts: Basic catalysts like potassium carbonate or sodium ethoxide are often employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reaction with amines can yield amide derivatives, while reaction with thiols can produce thioether derivatives .
科学的研究の応用
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) has several scientific research applications, including:
作用機序
The mechanism of action of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) involves its interaction with specific molecular targets. The chloroethanone groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): This compound is structurally similar but contains a piperazine core instead of a dihydrophthalazine core.
Phthalazine-1,4-dione Derivatives: These compounds share the phthalazine core and exhibit similar chemical reactivity and potential biological activities.
Uniqueness
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-chloroethan-1-one) is unique due to the presence of both chloroethanone groups and the dihydrophthalazine core. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for scientific research .
特性
CAS番号 |
80271-33-6 |
|---|---|
分子式 |
C12H12Cl2N2O2 |
分子量 |
287.14 g/mol |
IUPAC名 |
2-chloro-1-[3-(2-chloroacetyl)-1,4-dihydrophthalazin-2-yl]ethanone |
InChI |
InChI=1S/C12H12Cl2N2O2/c13-5-11(17)15-7-9-3-1-2-4-10(9)8-16(15)12(18)6-14/h1-4H,5-8H2 |
InChIキー |
ACVXSEXMGINUCK-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2CN(N1C(=O)CCl)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


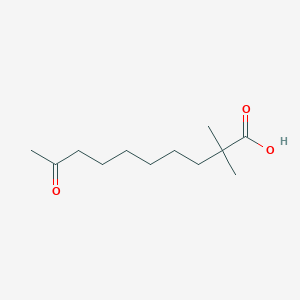

![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)

![{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene](/img/structure/B14423760.png)
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline](/img/structure/B14423761.png)
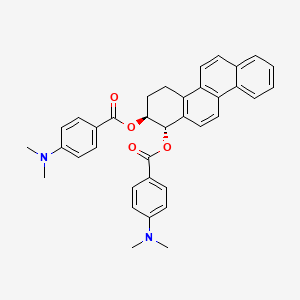
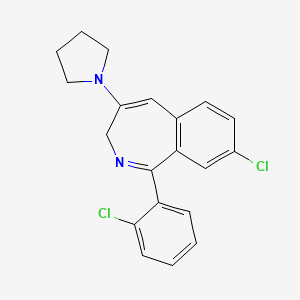
![[(1S,2S)-1-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-1,2,3,4-tetrahydrochrysen-2-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B14423767.png)
![Trimethyl[(thiophen-2-yl)oxy]silane](/img/structure/B14423768.png)
![5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14423775.png)
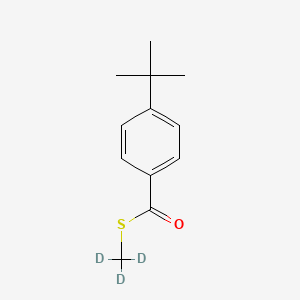
silane](/img/structure/B14423789.png)
![Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14423797.png)
